Cas no 2580217-67-8 (3-{(benzyloxy)carbonylamino}-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylic acid)

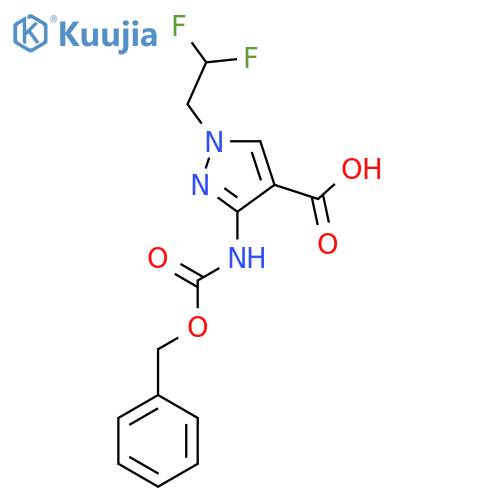

2580217-67-8 structure

商品名:3-{(benzyloxy)carbonylamino}-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylic acid

3-{(benzyloxy)carbonylamino}-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 3-{[(benzyloxy)carbonyl]amino}-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylic acid

- 2580217-67-8

- EN300-27723413

- 3-{(benzyloxy)carbonylamino}-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylic acid

-

- インチ: 1S/C14H13F2N3O4/c15-11(16)7-19-6-10(13(20)21)12(18-19)17-14(22)23-8-9-4-2-1-3-5-9/h1-6,11H,7-8H2,(H,20,21)(H,17,18,22)

- InChIKey: AJUMQBZCPDBELL-UHFFFAOYSA-N

- ほほえんだ: FC(CN1C=C(C(=O)O)C(NC(=O)OCC2C=CC=CC=2)=N1)F

計算された属性

- せいみつぶんしりょう: 325.08741223g/mol

- どういたいしつりょう: 325.08741223g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 7

- 重原子数: 23

- 回転可能化学結合数: 7

- 複雑さ: 419

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.5

- トポロジー分子極性表面積: 93.4Ų

3-{(benzyloxy)carbonylamino}-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-27723413-5.0g |

3-{[(benzyloxy)carbonyl]amino}-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylic acid |

2580217-67-8 | 95.0% | 5.0g |

$3812.0 | 2025-03-20 | |

| Enamine | EN300-27723413-10.0g |

3-{[(benzyloxy)carbonyl]amino}-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylic acid |

2580217-67-8 | 95.0% | 10.0g |

$5652.0 | 2025-03-20 | |

| Enamine | EN300-27723413-2.5g |

3-{[(benzyloxy)carbonyl]amino}-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylic acid |

2580217-67-8 | 95.0% | 2.5g |

$2576.0 | 2025-03-20 | |

| Enamine | EN300-27723413-0.5g |

3-{[(benzyloxy)carbonyl]amino}-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylic acid |

2580217-67-8 | 95.0% | 0.5g |

$1262.0 | 2025-03-20 | |

| Enamine | EN300-27723413-5g |

3-{[(benzyloxy)carbonyl]amino}-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylic acid |

2580217-67-8 | 5g |

$3812.0 | 2023-09-10 | ||

| Enamine | EN300-27723413-0.25g |

3-{[(benzyloxy)carbonyl]amino}-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylic acid |

2580217-67-8 | 95.0% | 0.25g |

$1209.0 | 2025-03-20 | |

| Enamine | EN300-27723413-1g |

3-{[(benzyloxy)carbonyl]amino}-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylic acid |

2580217-67-8 | 1g |

$1315.0 | 2023-09-10 | ||

| Enamine | EN300-27723413-1.0g |

3-{[(benzyloxy)carbonyl]amino}-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylic acid |

2580217-67-8 | 95.0% | 1.0g |

$1315.0 | 2025-03-20 | |

| Enamine | EN300-27723413-0.05g |

3-{[(benzyloxy)carbonyl]amino}-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylic acid |

2580217-67-8 | 95.0% | 0.05g |

$1104.0 | 2025-03-20 | |

| Enamine | EN300-27723413-0.1g |

3-{[(benzyloxy)carbonyl]amino}-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylic acid |

2580217-67-8 | 95.0% | 0.1g |

$1157.0 | 2025-03-20 |

3-{(benzyloxy)carbonylamino}-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylic acid 関連文献

-

Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178

-

M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347

-

Weichen Liu,Zhengping Zhang,Libin Zhang,Xing Wu,Junyan Dai,Guoping Mao,Yayi Wei RSC Adv., 2019,9, 3828-3837

-

Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162

-

Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211

2580217-67-8 (3-{(benzyloxy)carbonylamino}-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylic acid) 関連製品

- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)

- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)

- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)

- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)

- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)

- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)

- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)

- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)

- 2249321-27-3(N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide)

- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)

推奨される供給者

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量